5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with thiadiazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine
In the medical field, this compound is being investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials with specific properties. It is also utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-ethyl-1H-pyrazol-5-yl)methanamine
- 4-chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile
- 4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-benzenesulfonamide
Uniqueness
5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties
Biological Activity
5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12ClN5S, with a molecular weight of approximately 227.74 g/mol. The presence of the thiadiazole ring and the pyrazole moiety contributes to its biological activities.
Anticancer Activity
Recent studies indicate that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown potent cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A notable investigation evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 0.28 µg/mL for MCF-7 cells and 9.6 µM for HepG2 cells, indicating strong growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
Compound ID | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
4e | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
4i | HepG2 | 9.6 | Induction of apoptosis via Bax/Bcl-2 ratio increase |
4c | MCF-7 | 10.10 | Cytostatic properties observed |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. A study highlighted the effectiveness of various substituted thiadiazoles against Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
The antimicrobial activity was assessed using Minimum Inhibitory Concentration (MIC) tests against several bacterial strains.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|---|
19 | Staphylococcus aureus | 62.5 | Antibacterial |
18a | Salmonella typhi | 500 | Antibacterial |
8d | Aspergillus niger | 32–42 | Antifungal |
The presence of halogen substituents in these compounds has been correlated with enhanced antibacterial activity, particularly against Gram-positive bacteria .
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiadiazoles have shown potential in various other pharmacological areas:
Properties
IUPAC Name |
5-(4-chloro-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5S/c1-2-13-5(4(8)3-10-13)6-11-12-7(9)14-6/h3H,2H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIRTIIBAYTELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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